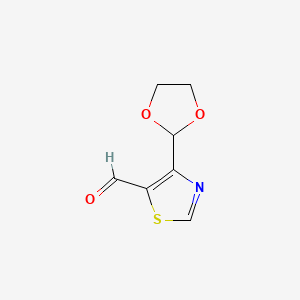![molecular formula C5H11ClFNO2S B13572044 [1-(Aminomethyl)cyclopropyl]methanesulfonylfluoridehydrochloride CAS No. 2792185-78-3](/img/structure/B13572044.png)
[1-(Aminomethyl)cyclopropyl]methanesulfonylfluoridehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Aminomethyl)cyclopropyl]methanesulfonylfluoridehydrochloride: is a chemical compound with the molecular formula C5H11ClFNO2S and a molecular weight of 203.6627 g/mol . This compound is characterized by the presence of a cyclopropyl ring, an aminomethyl group, a methanesulfonyl fluoride moiety, and a hydrochloride salt. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Aminomethyl)cyclopropyl]methanesulfonylfluoridehydrochloride typically involves multiple steps. One common method starts with the cyclopropylamine, which undergoes a reaction with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate [1-(Aminomethyl)cyclopropyl]methanesulfonyl chloride. The intermediate is then treated with hydrogen fluoride to introduce the fluoride group, resulting in the formation of [1-(Aminomethyl)cyclopropyl]methanesulfonylfluoride. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [1-(Aminomethyl)cyclopropyl]methanesulfonylfluoridehydrochloride can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced under specific conditions to yield various reduced forms, depending on the reagents used.
Substitution: It can participate in nucleophilic substitution reactions, where the fluoride group can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a strong nucleophile and a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, [1-(Aminomethyl)cyclopropyl]methanesulfonylfluoridehydrochloride is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is used as a probe to study enzyme mechanisms, particularly those involving sulfonyl fluoride-sensitive enzymes. It can act as an irreversible inhibitor of certain enzymes, providing insights into their function and structure.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its ability to inhibit specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of [1-(Aminomethyl)cyclopropyl]methanesulfonylfluoridehydrochloride involves its interaction with specific molecular targets, primarily enzymes. The sulfonyl fluoride group can form a covalent bond with the active site of enzymes, leading to irreversible inhibition. This interaction disrupts the normal function of the enzyme, providing a tool for studying enzyme activity and developing enzyme inhibitors.
Comparaison Avec Des Composés Similaires
- [1-(Aminomethyl)cyclopropyl]methanesulfonylchloride
- [1-(Aminomethyl)cyclopropyl]methanesulfonylbromide
- [1-(Aminomethyl)cyclopropyl]methanesulfonylamide
Comparison: Compared to its analogs, [1-(Aminomethyl)cyclopropyl]methanesulfonylfluoridehydrochloride is unique due to the presence of the fluoride group, which imparts distinct chemical reactivity and stability. The fluoride group enhances the compound’s ability to participate in nucleophilic substitution reactions and increases its stability under various conditions. This makes it a valuable tool in both research and industrial applications.
Propriétés
Numéro CAS |
2792185-78-3 |
|---|---|
Formule moléculaire |
C5H11ClFNO2S |
Poids moléculaire |
203.66 g/mol |
Nom IUPAC |
[1-(aminomethyl)cyclopropyl]methanesulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C5H10FNO2S.ClH/c6-10(8,9)4-5(3-7)1-2-5;/h1-4,7H2;1H |
Clé InChI |
FHRBGXBJLXRURH-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CN)CS(=O)(=O)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


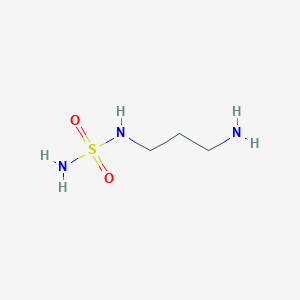
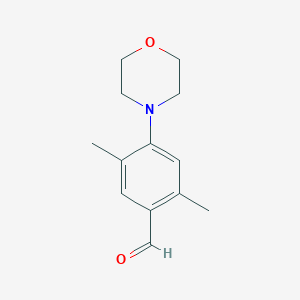

![Disodium 3-[3-(sulfooxy)phenyl]propanoate](/img/structure/B13571992.png)
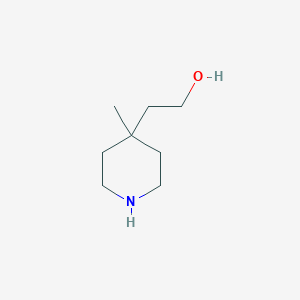
![2-Hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid](/img/no-structure.png)

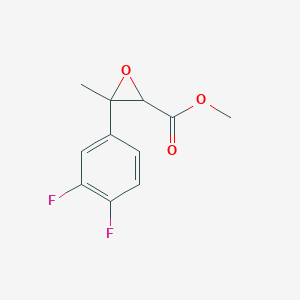
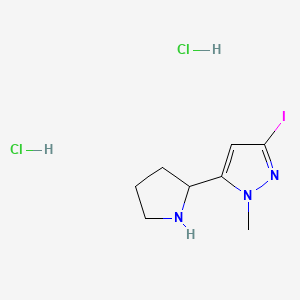

![3-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]anilinedihydrochloride](/img/structure/B13572023.png)

